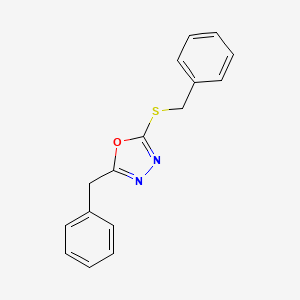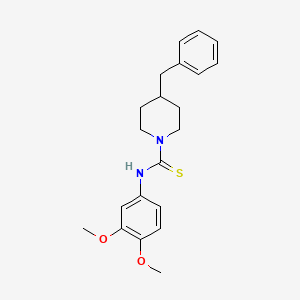![molecular formula C18H18ClFN2O B4862765 (4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4862765.png)
(4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with 4-(3-fluorobenzyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a ligand for certain receptors, which could lead to the development of new drugs.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with specific neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various physiological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[4-(2-fluorobenzyl)piperazino]methanone
- (4-Chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone
- (4-Chlorophenyl)[4-(3-chlorobenzyl)piperazino]methanone
Uniqueness
(4-CHLOROPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the specific positioning of the fluorine atom on the benzyl group. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-6-4-15(5-7-16)18(23)22-10-8-21(9-11-22)13-14-2-1-3-17(20)12-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJOSJTMXXBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B4862689.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4862694.png)

![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone](/img/structure/B4862731.png)
![4-(methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4862734.png)
![3,5-dihydroxy-N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzohydrazide](/img/structure/B4862736.png)

![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4862741.png)
![N'-[1-(4-butoxyphenyl)propylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4862747.png)
![4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4862753.png)

![Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B4862778.png)
![4-{3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4862781.png)
